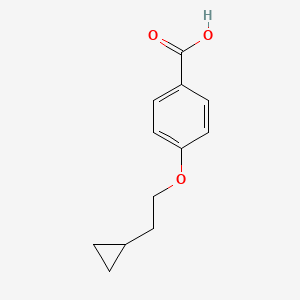













|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.[CH:12]1([CH2:15][CH2:16]O)[CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[OH-].[Li+].Cl>C1COCC1.C(O)C.O>[CH:12]1([CH2:15][CH2:16][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:14][CH2:13]1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
8.83 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
5.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CCO
|
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
29.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 2 days
|
|
Duration
|
2 d
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate twice
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The produced precipitate was removed by filtration, and diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
FILTRATION
|
|
Details
|
This filtration procedure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (hexane
|
|
Type
|
CUSTOM
|
|
Details
|
ethyl acetate, 20:1, v/v) to give an oily substance (13.2 g)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 60° C. for 50 minutes
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate twice
|
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the solvent was evaporated
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CCOC1=CC=C(C(=O)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.28 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |